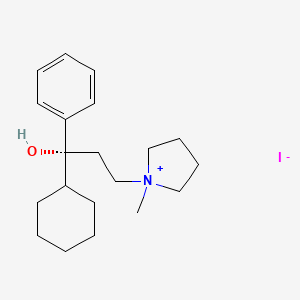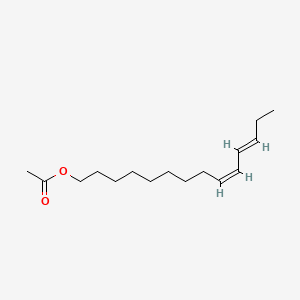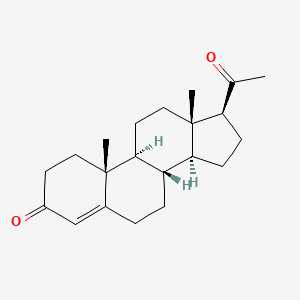
(R)-acide dihydrolipoïque
Vue d'ensemble
Description
®-Dihydrolipoic acid is a naturally occurring compound that plays a crucial role in various biochemical processes. It is the reduced form of lipoic acid and is known for its potent antioxidant properties. This compound is involved in the mitochondrial energy metabolism and is essential for the proper functioning of several enzyme complexes.
Applications De Recherche Scientifique
®-Dihydrolipoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: It plays a role in cellular energy metabolism and is studied for its antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders.
Industry: It is used in the formulation of dietary supplements and pharmaceuticals due to its health benefits.
Mécanisme D'action
Target of Action
®-Dihydrolipoic acid, also known as alpha-lipoic acid, is a potent antioxidant that plays a crucial role in cellular metabolism. It is generally involved in oxidative decarboxylations of keto acids . .
Mode of Action
®-Dihydrolipoic acid is able to pass the blood-brain barrier and is used for detoxification of mercury attached to the brain cells . It can mobilize bound mercury into the bloodstream as it is a mercaptan (a sulfur compound which readily binds to the mercury) . This suggests that ®-dihydrolipoic acid interacts with its targets, leading to changes in the cellular environment.
Biochemical Pathways
It is known that ®-dihydrolipoic acid is involved in oxidative decarboxylations of keto acids . This suggests that it may play a role in energy production and other metabolic processes within the cell.
Action Environment
The action of ®-dihydrolipoic acid may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability and efficacy of ®-dihydrolipoic acid . .
Analyse Biochimique
Biochemical Properties
®-Dihydrolipoic acid participates in several biochemical reactions. It acts as a coenzyme in the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes, playing a vital role in energy metabolism . It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is often covalent, involving the formation or breaking of chemical bonds .
Cellular Effects
®-Dihydrolipoic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance immune function by inhibiting over-activation of inflammatory immune system cells and restoring optimal function to natural killer immune system cells .
Molecular Mechanism
The molecular mechanism of action of ®-Dihydrolipoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, often acting as a reducing agent in its interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Dihydrolipoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ®-Dihydrolipoic acid can vary with different dosages in animal models. Studies have shown that it has a beneficial effect at certain dosages, but can cause adverse effects at high doses .
Metabolic Pathways
®-Dihydrolipoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
®-Dihydrolipoic acid is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of ®-Dihydrolipoic acid can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-Dihydrolipoic acid can be synthesized through the reduction of lipoic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, ®-dihydrolipoic acid is produced through a multi-step process that includes the chemical reduction of lipoic acid. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Dihydrolipoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to lipoic acid.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Lipoic acid is the primary product.
Reduction: The compound itself acts as a reducing agent, so no further reduction products are typically formed.
Substitution: The products vary depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Lipoic Acid: The oxidized form of ®-dihydrolipoic acid, also known for its antioxidant properties.
Glutathione: Another potent antioxidant that works synergistically with ®-dihydrolipoic acid.
Coenzyme Q10: Involved in mitochondrial energy production and has antioxidant properties.
Uniqueness: ®-Dihydrolipoic acid is unique due to its dual solubility in both water and fat, allowing it to protect various cellular compartments from oxidative damage. Its ability to regenerate other antioxidants further enhances its protective effects.
Propriétés
IUPAC Name |
(6R)-6,8-bis(sulfanyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHEQBZOYJLPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C[C@H](CCS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963521 | |
| Record name | (6R)-6,8-Dimercaptooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119365-69-4, 462-20-4 | |
| Record name | Dihydrothioctic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrolipoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R)-6,8-Dimercaptooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Dihydrolipoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTHIOCTIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1YL9Q69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














